![molecular formula C14H11Cl2NO B14614652 2-[(Benzylimino)methyl]-4,6-dichlorophenol CAS No. 58199-78-3](/img/structure/B14614652.png)
2-[(Benzylimino)methyl]-4,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzylimino)methyl]-4,6-dichlorophenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (–RC=N–) and are typically synthesized by the condensation of primary amines with carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylimino)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with benzylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then stabilized to form the final product. The reaction conditions often include the use of glacial acetic acid as a solvent and a reaction temperature of around 60-80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzylimino)methyl]-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 2-[(Benzylamino)methyl]-4,6-dichlorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Benzylimino)methyl]-4,6-dichlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 2-[(Benzylimino)methyl]-4,6-dichlorophenol involves its interaction with biological targets through the imine group. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the dichlorophenol moiety can contribute to its antimicrobial properties by disrupting microbial cell membranes and interfering with enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Benzylimino)methyl]-4-chlorophenol
- 2-[(Benzylimino)methyl]-4,6-dibromophenol
- 2-[(Benzylimino)methyl]-4,6-difluorophenol
Uniqueness
2-[(Benzylimino)methyl]-4,6-dichlorophenol is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorinated positions can enhance the compound’s stability and increase its potential as an antimicrobial agent compared to its mono- or dibrominated counterparts .
Propiedades
Número CAS |
58199-78-3 |
|---|---|
Fórmula molecular |
C14H11Cl2NO |
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2-(benzyliminomethyl)-4,6-dichlorophenol |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,9,18H,8H2 |
Clave InChI |
QNBZAPKOISJIJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


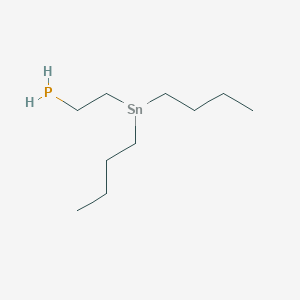
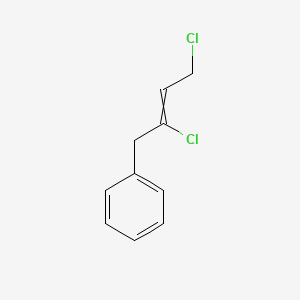
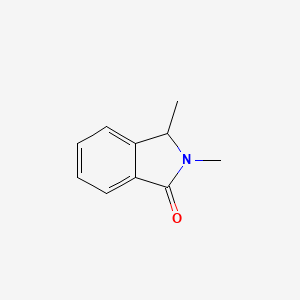
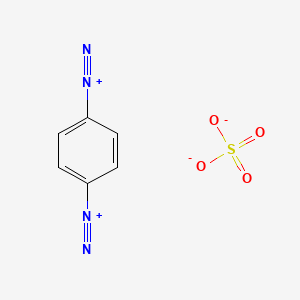

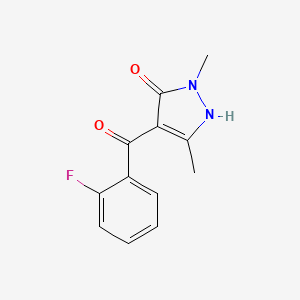
![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)
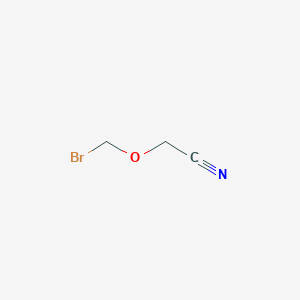

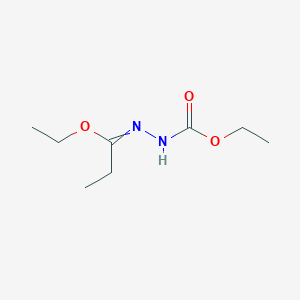
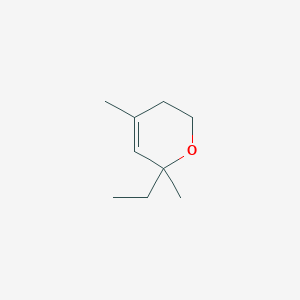
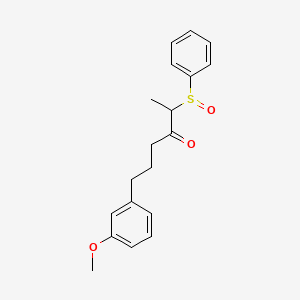
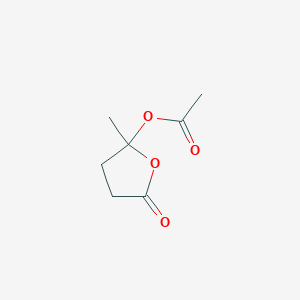
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
